1-[2-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
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Overview
Description
1-[2-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a triazole ring fused with a pyrimidine ring, which is further substituted with a methoxyphenyl group and a methyl group.
Preparation Methods
The synthesis of 1-[2-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Chemical Reactions Analysis
1-[2-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a building block for the synthesis of various biologically active molecules. In medicinal chemistry, it has been studied for its potential as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in inflammatory and autoimmune diseases . Additionally, it has applications in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Mechanism of Action
The mechanism of action of 1-[2-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with specific molecular targets. For example, as a JAK1 and JAK2 inhibitor, it binds to the active sites of these enzymes, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can reduce inflammation and modulate immune responses.
Comparison with Similar Compounds
Similar compounds to 1-[2-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone include other triazolopyrimidines such as:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines
These compounds share a similar core structure but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications.
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-9-13(10(2)20)8-16-15-17-14(18-19(9)15)11-4-6-12(21-3)7-5-11/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRZFAJOFPIHQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)C3=CC=C(C=C3)OC)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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